molecular formula C9H18N2O B1403670 N-methyl-1-(oxetan-3-yl)piperidin-4-amine CAS No. 1416323-12-0

N-methyl-1-(oxetan-3-yl)piperidin-4-amine

Cat. No. B1403670
M. Wt: 170.25 g/mol
InChI Key: HWCMLCZQNXQVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-methyl-1-(oxetan-3-yl)piperidin-4-amine” is a chemical compound with the CAS Number: 1416323-12-0 and Linear Formula: C9H18N2O . It is a pale-yellow to yellow-brown liquid .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “N-methyl-1-(oxetan-3-yl)piperidin-4-amine”, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of many research studies .


Molecular Structure Analysis

The molecular structure of “N-methyl-1-(oxetan-3-yl)piperidin-4-amine” is represented by the Linear Formula: C9H18N2O . It has a Molecular Weight of 170.25 .


Physical And Chemical Properties Analysis

“N-methyl-1-(oxetan-3-yl)piperidin-4-amine” is a pale-yellow to yellow-brown liquid . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Dual Inhibitor Properties

N-methyl-1-(oxetan-3-yl)piperidin-4-amine has been identified as a cholinesterase and monoamine oxidase dual inhibitor. This property suggests its potential use in treatments targeting neurodegenerative diseases like Alzheimer's, where cholinesterase inhibitors are commonly employed (Bautista-Aguilera et al., 2014).

Conformational Analysis

The conformational aspects of related piperidine compounds have been studied, which could be relevant to understanding the behavior of N-methyl-1-(oxetan-3-yl)piperidin-4-amine in different environments. Such studies provide insights into the stability and reactivity of this compound (Ribet et al., 2005).

Intermediate in Antibiotic Synthesis

This compound is noted as a key intermediate in the preparation of antibiotics for veterinary use. The development of efficient and stereoselective processes for its preparation highlights its significance in pharmaceutical manufacturing (Fleck et al., 2003).

κ-Opioid Receptor Antagonism

Research has identified related N-methyl piperidine derivatives as κ-opioid receptor antagonists. This suggests potential applications of N-methyl-1-(oxetan-3-yl)piperidin-4-amine in developing treatments for conditions like depression and addiction (Grimwood et al., 2011).

Synthesis of Substituted Piperidines

N-methyl-1-(oxetan-3-yl)piperidin-4-amine, due to its structural features, may be relevant in the synthesis of various substituted piperidines, which are important in medicinal chemistry and drug discovery (Katritzky et al., 1999).

Hydrolysis-Mediated Clearance in Pharmacokinetics

The compound's related structures have been studied for their pharmacokinetic properties, particularly focusing on hydrolysis-mediated clearance. This is crucial for understanding its behavior in biological systems and optimizing its therapeutic potential (Teffera et al., 2013).

Intermediate in Synthesis of Diabetes Medication

N-methyl-1-(oxetan-3-yl)piperidin-4-amine's derivatives have been used as intermediates in synthesizing medications like Repaglinide, indicating its relevance in developing treatments for chronic conditions like diabetes (Liu et al., 2011).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 . It is recommended to handle the compound with appropriate safety measures .

Future Directions

The future directions of “N-methyl-1-(oxetan-3-yl)piperidin-4-amine” and similar compounds lie in their potential pharmaceutical applications. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , indicating their significance in drug design and the potential for future research and development in this area.

properties

IUPAC Name

N-methyl-1-(oxetan-3-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-10-8-2-4-11(5-3-8)9-6-12-7-9/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCMLCZQNXQVPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(oxetan-3-yl)piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Sakai, H Inoue, K Murata, T Toba, Y Shimmyo… - Bioorganic & Medicinal …, 2020 - Elsevier
SUN13837 (1), a fibroblast growth factor receptor modulator, has been an attractive candidate for treating neurodegenerative diseases. However, one of its metabolites, N-benzyl-4-(…
Number of citations: 5 www.sciencedirect.com
坂井啓紀 - 2021 - repository.kulib.kyoto-u.ac.jp
第 1 章 緒言 SUN13837 (1) は FGF-1 受容体を介して FGF シグナルを活性化することで塩基性線維芽細胞成長因子 (basic fibroblast growth factor, bFGF) と同様の神経細胞保護作用を示す低…
Number of citations: 3 repository.kulib.kyoto-u.ac.jp

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